N-(4-acetylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-(4-acetylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine derivative featuring a 2-fluorobenzyl group at position 1, an oxo group at position 2, and a carboxamide moiety linked to a 4-acetylphenyl substituent at position 2. The 1,8-naphthyridine core is a bicyclic aromatic system known for its versatility in medicinal chemistry, particularly in targeting enzymes and receptors due to its hydrogen-bonding capabilities and planar structure.
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O3/c1-15(29)16-8-10-19(11-9-16)27-23(30)20-13-17-6-4-12-26-22(17)28(24(20)31)14-18-5-2-3-7-21(18)25/h2-13H,14H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBNYCLTZQCAHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the naphthyridine core, which is then functionalized with the acetylphenyl and fluorophenylmethyl groups through a series of reactions such as Friedel-Crafts acylation, nucleophilic substitution, and amide formation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles such as halides or amines. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Drug Development
N-(4-acetylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is being investigated as a lead compound for developing new drugs targeting specific enzymes or receptors. Its naphthyridine core is particularly relevant in the design of pharmaceuticals aimed at treating various diseases, including cancer and bacterial infections.
Case Study: Anticancer Activity
Research has shown that derivatives of naphthyridine exhibit significant anticancer properties. For instance, studies on similar compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific interactions of this compound with molecular targets are under ongoing investigation.
Pharmacology Insights
Pharmacokinetic studies indicate that compounds with similar structures often exhibit favorable absorption and distribution characteristics. The presence of fluorinated groups may enhance metabolic stability and bioavailability, making this compound a candidate for further pharmacological exploration .
Novel Material Development
The unique structure of this compound positions it as a potential material for developing novel substances with specific properties such as fluorescence or conductivity. The integration of naphthyridine derivatives into polymer matrices has been explored to create advanced materials with tailored functionalities.
Case Study: Fluorescent Properties
Research has indicated that naphthyridine derivatives can exhibit fluorescence under UV light, making them suitable for applications in optoelectronics and sensors . The synthesis of hybrid materials incorporating this compound could lead to innovations in electronic devices.
Similar Compounds
| Compound Name | Structure Description |
|---|---|
| N-(4-fluorophenyl)methanesulfonamide | Contains a fluorinated phenyl group; used in drug design. |
| 2-{[(4-chlorophenyl)(phenyl)methyl]sulfinyl}-N-(4-fluorobenzyl)acetamide | Another derivative with potential therapeutic applications. |
Uniqueness : The presence of dual fluorinated phenyl groups and the naphthyridine core make this compound distinct from other compounds, potentially enhancing its efficacy in biological systems.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Table 1: Comparison with Chlorinated Analog
Fluorinated and Methoxy-Substituted Derivatives ()
1-(4-Fluorobenzyl)-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide () provides insights into positional isomerism and substituent effects:
- Substituents : 4-fluorobenzyl (vs. 2-fluorobenzyl in the target) and 2-methoxyphenyl carboxamide (vs. 4-acetylphenyl).
- The methoxy group in the carboxamide enhances electron-donating properties, contrasting with the acetyl group’s electron-withdrawing nature.
- Molecular Weight : 403.41 (identical to the target compound), highlighting similar molecular complexity despite differing substituents .
Aliphatic Chain-Modified Analogs ()
Compounds FG158a and FG160a () feature aliphatic chains (5-bromopentyl and 5-chloropentyl) at position 1, diverging from the aromatic benzyl groups in the target compound:
- Substituents : Bromopentyl/chloropentyl chains introduce flexibility and lipophilicity, which may enhance membrane permeability but reduce aromatic stacking interactions.
- Biological Relevance : Designed as CB2 receptor agonists, these analogs highlight the 1,8-naphthyridine scaffold’s adaptability for targeting G-protein-coupled receptors (GPCRs). However, the target compound’s aromatic substituents may favor different receptor subtypes or enzymatic targets .
Table 2: Aliphatic vs. Aromatic Substituents
High-Molecular-Weight Derivatives ( and )
- Compound 10a () incorporates a biphenylamino group and benzyloxy substituent (MW 592.1), resulting in a 97% synthetic yield. The bulky biphenyl group may enhance target affinity but reduce solubility compared to the target compound’s acetylphenyl group .
- Compound in (MW 446.45) features amino, hydroxy, and hydroxyhexyl groups, increasing polarity and hydrogen-bonding capacity.
Adamantyl-Substituted Analogs ()
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) () includes a bulky adamantyl group:
- Substituents : Adamantyl (rigid, lipophilic) and pentyl chain.
- Synthetic Challenges : 25% yield via TLC purification, indicating synthetic complexity with bulky groups.
Biological Activity
N-(4-acetylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound belonging to the naphthyridine family. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 419.41 g/mol. The compound features a naphthyridine core, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with naphthyridine structures show activity against various bacterial strains, including multidrug-resistant strains. The mechanism is believed to involve interference with bacterial DNA synthesis .
Anticancer Properties
Naphthyridine derivatives have been evaluated for their anticancer potential. In vitro studies have shown that this compound inhibits cell proliferation in cancer cell lines through apoptosis induction. The compound's ability to modulate signaling pathways associated with cell survival and apoptosis contributes to its anticancer effects .
Enzyme Inhibition
This compound has also been studied for its inhibitory effects on various enzymes. Notably, it has shown promise as a monoamine oxidase (MAO) inhibitor, which is significant for treating neurodegenerative diseases and mood disorders. The SAR studies indicate that modifications to the naphthyridine core can enhance MAO inhibitory activity .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increases lipophilicity and enhances permeability across cell membranes |
| Acetyl Group | Modulates binding affinity to target enzymes |
| Naphthyridine Core | Essential for maintaining biological activity; alterations lead to loss of efficacy |
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various naphthyridine derivatives, this compound exhibited MIC values comparable to standard antibiotics against Staphylococcus aureus. The study highlighted the compound's potential as a lead candidate in drug development against resistant bacterial strains .
Case Study 2: Anticancer Activity
A recent in vitro study assessed the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell viability with an IC50 value of 15 µM. Mechanistic studies revealed that the compound triggers caspase-mediated apoptosis pathways .
Q & A
Q. What are the common synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including substitution and hydrolysis , optimized for high yields and minimal by-products. For example, analogous 1,8-naphthyridine derivatives are synthesized via:
- Substitution : Reacting chlorinated intermediates with fluorophenyl groups under controlled temperatures (e.g., 80–100°C in DMF).
- Hydrolysis : Acidic or basic conditions to convert esters or nitriles into carboxylic acids. Characterization employs 1H/13C NMR (for structural confirmation), IR spectroscopy (to identify carbonyl stretches: C=O at ~1650–1686 cm⁻¹), and mass spectrometry (for molecular weight validation) .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
Key techniques include:
Q. What solvent systems and reaction conditions are optimal for synthesizing 1,8-naphthyridine derivatives?
Polar aprotic solvents like DMF or DMSO are preferred due to their ability to stabilize intermediates. Reactions often require POCl3 as a catalyst for substitution steps, with temperatures maintained at 80–100°C to balance reactivity and decomposition risks .
Advanced Research Questions
Q. How can reaction conditions be optimized to reduce by-products in 1,8-naphthyridine synthesis?
Strategies include:
- Ultrasonic-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) and improves yield by enhancing reagent mixing .
- Temperature modulation : Lowering hydrolysis temperatures (40–60°C) to prevent side reactions.
- Catalyst screening : Testing alternatives to POCl3 (e.g., Lewis acids) to improve selectivity .
Q. How should researchers resolve conflicting spectroscopic data (e.g., NMR vs. IR) during characterization?
- Cross-validation : Combine 2D NMR (COSY, HSQC) to confirm proton-carbon correlations.
- Computational modeling : Use DFT calculations to predict IR/NMR spectra and compare with experimental data.
- X-ray crystallography : For unambiguous structural determination if crystalline derivatives are obtainable .
Q. What mechanistic insights exist for the substituent effects on biological activity in 1,8-naphthyridine analogs?
- Fluorophenyl groups : Enhance metabolic stability and membrane permeability via hydrophobic interactions.
- Acetylphenyl moieties : May influence binding affinity to target enzymes (e.g., kinase inhibitors).
- In silico docking : Use tools like AutoDock to predict interactions with biological targets (e.g., ATP-binding pockets) .
Q. How do researchers analyze discrepancies in bioactivity data across structurally similar compounds?
- Dose-response curves : Compare IC50 values under standardized assay conditions.
- Metabolic profiling : Assess stability in liver microsomes to rule out rapid degradation.
- Structural-activity relationships (SAR) : Systematically vary substituents (e.g., fluorine position) to identify critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
